Manganese 4-((4-chloro-5-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate
Description
Properties
CAS No. |
84041-69-0 |
|---|---|
Molecular Formula |
C18H11ClMnN2O6S |
Molecular Weight |
473.7 g/mol |
IUPAC Name |
2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate;manganese(2+) |
InChI |
InChI=1S/C18H13ClN2O6S.Mn/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
InChI Key |
LGWHUHPHCCFFFE-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Mn+2] |
physical_description |
Water or Solvent Wet Solid; Dry Powder |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Manganese 4-((4-chloro-5-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-chloro-5-methyl-2-sulphonatophenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the azo compound.
Complexation: The resulting azo compound is then reacted with a manganese salt (such as manganese chloride) to form the final manganese complex.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Oxidized azo compounds or quinones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Manganese 4-((4-chloro-5-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its metal complex properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism by which Manganese 4-((4-chloro-5-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate exerts its effects involves the interaction of the manganese ion with various molecular targets. The azo group can participate in electron transfer reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 84041-69-0
- Molecular Formula : C₁₈H₁₃ClN₂O₆S·xMn
- Molecular Weight : 473.75 g/mol (variable based on Mn stoichiometry)
- Appearance : Powder or liquid (assay ≥99%) .
Applications :
Primarily used as a raw material in industrial and pharmaceutical research. Its azo-naphthoate structure suggests utility in dyes, pigments, or coordination chemistry due to manganese’s redox activity .
Key Features :
- Contains a sulfonate group (-SO₃⁻) for enhanced water solubility.
- Chloro and methyl substituents on the phenyl ring improve stability against photodegradation .
Comparison with Structurally Similar Compounds
Calcium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate (Pigment Red 52:1)
- CAS No.: 17852-99-2
- Molecular Formula : C₁₈H₁₁CaClN₂O₆S
- Key Differences :
Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate (Pigment Red 48:1)
- CAS No.: 7585-41-3
- Molecular Formula : C₁₈H₁₁BaClN₂O₆S
- Key Differences :
Disodium 4-[(4-chloro-5-ethyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate (C.I. Pigment Red 200)
- CAS No.: 32041-58-0
- Molecular Formula : C₁₉H₁₃ClN₂O₆S·2Na
- Key Differences :
Strontium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate
- CAS No.: 15782-05-5
- Molecular Formula : C₁₈H₁₁ClN₂O₆S·Sr
- Key Differences :
Data Table: Comparative Analysis
| Compound | CAS No. | Metal Ion | Substituents | Solubility | Primary Use |
|---|---|---|---|---|---|
| Manganese derivative | 84041-69-0 | Mn | 4-Cl, 5-Me, 2-SO₃⁻ | Moderate | Pharmaceuticals/R&D |
| Calcium derivative (PR 52:1) | 17852-99-2 | Ca | 4-Cl, 5-Me, 2-SO₃⁻ | Low | Industrial pigments |
| Barium derivative (PR 48:1) | 7585-41-3 | Ba | 5-Cl, 4-Me, 2-SO₃⁻ | Insoluble | Inks, plastics |
| Disodium derivative (PR 200) | 32041-58-0 | Na | 4-Cl, 5-Et, 2-SO₃⁻ | High | Dyes, intermediates |
| Strontium derivative | 15782-05-5 | Sr | 5-Cl, 4-Me, 2-SO₃⁻ | Moderate | Specialty coatings |
Research Findings and Functional Insights
- Solubility Trends : Sodium salts exhibit superior solubility due to smaller ionic radius and lower charge density, whereas barium and calcium derivatives are preferred for pigment stability .
- Substituent Effects :
- Toxicity : Barium and strontium compounds face stricter regulations (e.g., ECHA, EPA) compared to manganese or sodium derivatives .
Biological Activity
Manganese 4-((4-chloro-5-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate, commonly referred to as Mn(II) complex, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antioxidant properties, interactions with biomolecules, and potential therapeutic applications.
The molecular formula of this compound is . This compound features a manganese center coordinated with an azo dye ligand, which is known for its vibrant color and potential biological interactions.
Antioxidant Activity
Research indicates that manganese complexes exhibit notable antioxidant properties. For instance, studies have demonstrated the ability of Mn(II) complexes to scavenge free radicals effectively. In one study, the antioxidant activity was evaluated using the ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The results showed that the Mn(II) complex had a scavenging ability comparable to or exceeding that of standard antioxidants like Trolox (Table 1).
| Compound | ABTS Scavenging Activity (%) |
|---|---|
| Mn(II) Complex | 99.63 ± 0.07 |
| Trolox | 91.8 ± 0.17 |
This high percentage indicates a strong capacity to neutralize oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Interaction with Biomolecules
The interaction of manganese complexes with biomolecules such as DNA and proteins is crucial for understanding their biological activity. Studies using fluorescence emission spectroscopy have shown that Mn(II) complexes can intercalate with calf-thymus DNA. This interaction was monitored through changes in viscosity and UV-vis spectroscopy, indicating that the complex binds effectively to DNA, potentially influencing gene expression and cellular processes.
Additionally, the affinity of Mn(II) complexes for serum albumins (BSA and HSA) has been investigated. These interactions are essential for understanding how these compounds may circulate in the body and their potential therapeutic effects.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of manganese complexes, including the compound , demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress in cancer cells, leading to apoptosis. The findings suggest that manganese-based compounds could serve as promising candidates for cancer therapy.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of manganese complexes in models of neurodegeneration. The results indicated that these compounds could mitigate neuronal damage by reducing oxidative stress and inflammation in neural tissues. This positions Mn(II) complexes as potential therapeutic agents for conditions such as Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
